N-1,3-benzodioxol-5-yl-3-(4-nitrophenyl)acrylamide
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Overview
Description
N-1,3-benzodioxol-5-yl-3-(4-nitrophenyl)acrylamide, commonly known as NBDA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. NBDA is a member of the acrylamide family of compounds and has a unique chemical structure that gives it a range of interesting properties.
Mechanism of Action
The mechanism of action of NBDA is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. NBDA has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is activated when cells are damaged or abnormal.
Biochemical and Physiological Effects:
In addition to its anticancer activity, NBDA has been shown to have a range of other biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. NBDA has also been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can cause damage to cells and tissues.
Advantages and Limitations for Lab Experiments
One of the main advantages of NBDA is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. NBDA is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of NBDA is its potential toxicity, which could limit its use in clinical settings. Further research is needed to fully understand the safety and efficacy of NBDA.
Future Directions
There are several future directions for research on NBDA. One area of interest is the development of new drug delivery systems that can improve the bioavailability and efficacy of NBDA. Another area of interest is the investigation of the molecular mechanisms underlying the anticancer activity of NBDA, which could lead to the development of new cancer therapies. Overall, NBDA is a promising compound with a range of potential applications in various fields of research.
Synthesis Methods
NBDA can be synthesized using a variety of methods, including the Knoevenagel condensation reaction between 4-nitrobenzaldehyde and 1,3-benzodioxole-5-carboxaldehyde in the presence of a base catalyst. The resulting product is then treated with acryloyl chloride to form NBDA. This method has been optimized to produce high yields of pure NBDA and is suitable for large-scale production.
Scientific Research Applications
NBDA has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. NBDA has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c19-16(8-3-11-1-5-13(6-2-11)18(20)21)17-12-4-7-14-15(9-12)23-10-22-14/h1-9H,10H2,(H,17,19)/b8-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLLQTHSYYBYTE-FPYGCLRLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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